Lascufloxacin

説明

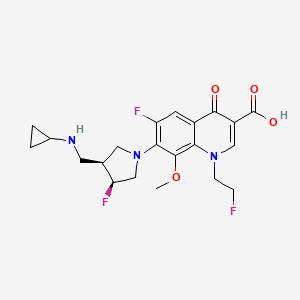

Structure

3D Structure

特性

IUPAC Name |

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIOCUITTUUVPV-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336967 | |

| Record name | Lascufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848416-07-9 | |

| Record name | Lascufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848416079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lascufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASCUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MOB566V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of Topoisomerase IV by Lascufloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin is a novel 8-methoxy fluoroquinolone antibacterial agent that exhibits broad-spectrum activity against a variety of pathogens, including strains resistant to other quinolones.[1][2] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] This guide focuses specifically on the interaction between lascufloxacin and topoisomerase IV, a critical enzyme for bacterial DNA replication and chromosome segregation. Topoisomerase IV is responsible for decatenating (unlinking) intertwined daughter chromosomes following replication, a vital step for cell division.[3] Lascufloxacin's potent inhibitory activity against this enzyme is a key contributor to its bactericidal effects, particularly against Gram-positive bacteria.[1][3]

Mechanism of Topoisomerase IV Inhibition by Lascufloxacin

The inhibitory action of lascufloxacin against topoisomerase IV follows the general mechanism established for fluoroquinolones. This process does not involve the direct inhibition of the enzyme's catalytic activity but rather the conversion of the topoisomerase IV enzyme into a toxic cellular adduct.[3] The key steps are as follows:

-

Formation of the Enzyme-DNA Complex: Topoisomerase IV, a heterotetramer composed of two ParC and two ParE subunits, binds to DNA to initiate its catalytic cycle.[3]

-

DNA Cleavage: The enzyme creates a transient double-strand break in one DNA duplex (the G-gate) to allow for the passage of another DNA segment (the T-gate).

-

Lascufloxacin Intervention: Lascufloxacin intercalates into the cleaved DNA at the site of the double-strand break and binds to the topoisomerase IV-DNA complex. This interaction is stabilized by a magnesium ion-water bridge.[4]

-

Stabilization of the Cleavage Complex: The binding of lascufloxacin stabilizes this transient covalent complex, preventing the re-ligation of the broken DNA strands.[3]

-

Inhibition of DNA Replication and Induction of Cell Death: The stabilized ternary complex of lascufloxacin-topoisomerase IV-DNA acts as a physical barrier to the progression of the DNA replication fork. This blockage leads to the arrest of DNA synthesis and ultimately triggers a cascade of events, including the production of lethal double-strand breaks, that result in bacterial cell death.[3]

Lascufloxacin has demonstrated potent inhibitory activity against both wild-type and mutated topoisomerase IV, which contributes to its effectiveness against quinolone-resistant strains.[1]

Quantitative Data: Inhibitory Activity of Lascufloxacin

The inhibitory potency of lascufloxacin against topoisomerase IV has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme | Organism | Drug | IC50 (µg/mL) |

| Wild-type topoisomerase IV | Staphylococcus aureus | Lascufloxacin | 0.73 ± 0.06 |

| Quinolone-resistant topoisomerase IV (ParC Ser80Phe) | Staphylococcus aureus | Lascufloxacin | 2.8 ± 0.3 |

| Wild-type topoisomerase IV | Staphylococcus aureus | Levofloxacin | 2.8 ± 0.9 |

| Quinolone-resistant topoisomerase IV (ParC Ser80Phe) | Staphylococcus aureus | Levofloxacin | 86 ± 19 |

| Wild-type topoisomerase IV | Staphylococcus aureus | Garenoxacin | 1.9 ± 0.6 |

| Quinolone-resistant topoisomerase IV (ParC Ser80Phe) | Staphylococcus aureus | Garenoxacin | 27 ± 1 |

| Wild-type topoisomerase IV | Staphylococcus aureus | Ciprofloxacin | 1.8 ± 0.7 |

| Quinolone-resistant topoisomerase IV (ParC Ser80Phe) | Staphylococcus aureus | Ciprofloxacin | 69 ± 7 |

Data sourced from "In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977)"[1]

Experimental Protocols

The inhibitory activity of lascufloxacin against topoisomerase IV can be determined using several in vitro assays. The two most common methods are the DNA decatenation assay and the DNA relaxation assay.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this process is a direct measure of the drug's effect on the enzyme.

Materials:

-

Purified Topoisomerase IV enzyme

-

Kinetoplast DNA (kDNA) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)

-

Lascufloxacin (or other test compounds) at various concentrations

-

Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose

-

Electrophoresis Buffer (e.g., TBE or TAE)

-

DNA stain (e.g., ethidium bromide or SYBR Green)

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, kDNA substrate, and the desired concentration of lascufloxacin.

-

Initiate the reaction by adding a pre-determined amount of topoisomerase IV enzyme to each reaction mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated kDNA from the decatenated minicircles. The large, interlinked kDNA networks will remain in the well or migrate very slowly, while the smaller, decatenated minicircles will migrate into the gel.

-

Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator.

-

Quantify the amount of decatenated product in each lane. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Topoisomerase IV DNA Relaxation Assay

This assay measures the ability of topoisomerase IV to relax supercoiled plasmid DNA. While DNA gyrase is the primary enzyme for introducing negative supercoils, topoisomerase IV can relax them in an ATP-dependent manner.

Materials:

-

Purified Topoisomerase IV enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (similar to the decatenation assay buffer)

-

Lascufloxacin (or other test compounds) at various concentrations

-

Stop Solution/Loading Dye

-

Agarose

-

Electrophoresis Buffer

-

DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice, combining the assay buffer, supercoiled plasmid DNA, and various concentrations of lascufloxacin.

-

Start the reaction by adding topoisomerase IV to each mixture.

-

Incubate at 37°C for a set time (e.g., 30-60 minutes).

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel and visualize the DNA bands.

-

Analyze the gel to determine the extent of DNA relaxation. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate enzyme activity. The IC50 is calculated by quantifying the percentage of supercoiled DNA remaining at each drug concentration.

Visualizations

Signaling Pathway of Lascufloxacin Inhibition

Caption: Mechanism of Topoisomerase IV inhibition by Lascufloxacin.

Experimental Workflow for Topoisomerase IV Inhibition Assay

Caption: Workflow for a typical in vitro Topoisomerase IV inhibition assay.

References

- 1. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Lascufloxacin's Dual-Targeting Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin is a novel fluoroquinolone antibiotic characterized by its potent, broad-spectrum activity against a wide range of bacterial pathogens. A key feature of lascufloxacin's efficacy, particularly against resistant strains, lies in its dual-targeting mechanism. Unlike many conventional fluoroquinolones that exhibit preferential inhibition of either DNA gyrase or topoisomerase IV, lascufloxacin demonstrates a balanced and potent inhibitory activity against both essential bacterial enzymes.[1][2] This balanced dual-targeting is believed to contribute to its robust antibacterial effect and a lower propensity for the development of resistance.[1][2] This technical guide provides an in-depth exploration of lascufloxacin's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex molecular interactions.

The Dual-Targeting Paradigm

Fluoroquinolones exert their bactericidal effects by inhibiting the activity of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[3][4]

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[5][6] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[6]

-

Topoisomerase IV: Plays a vital role in the decatenation (unlinking) of newly replicated daughter chromosomes, enabling their segregation into daughter cells.[5] In many Gram-positive bacteria, topoisomerase IV is the primary fluoroquinolone target.[6]

Lascufloxacin's distinction lies in its potent and balanced inhibition of both enzymes.[1][2] This dual action ensures that even if a mutation arises in the gene encoding one of the target enzymes, the other enzyme remains effectively inhibited, thus impeding the development of resistance.[7]

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of lascufloxacin against DNA gyrase and topoisomerase IV has been quantified through the determination of the 50% inhibitory concentration (IC50). The following tables summarize the IC50 values of lascufloxacin and comparator fluoroquinolones against these enzymes from Staphylococcus aureus, including wild-type and quinolone-resistant (QR) strains.

Table 1: Inhibitory Activities of Lascufloxacin and Comparator Quinolones against S. aureus DNA Gyrase [8]

| Drug | Wild-type DNA gyrase IC50 (µg/ml) | QR DNA gyrase IC50 (µg/ml) | IC50 Ratio (QR/Wild-type) |

| Lascufloxacin | 0.68 | 5.5 | 8.1 |

| Levofloxacin | 3.4 | >100 | >29 |

| Garenoxacin | 1.1 | 43 | 39 |

| Ciprofloxacin | 0.84 | 27 | 32 |

Table 2: Inhibitory Activities of Lascufloxacin and Comparator Quinolones against S. aureus Topoisomerase IV [8]

| Drug | Wild-type topoisomerase IV IC50 (µg/ml) | QR topoisomerase IV IC50 (µg/ml) | IC50 Ratio (QR/Wild-type) |

| Lascufloxacin | 0.34 | 2.7 | 7.9 |

| Levofloxacin | 0.84 | 27 | 32 |

| Garenoxacin | 0.21 | 6.8 | 32 |

| Ciprofloxacin | 0.42 | 14 | 33 |

Experimental Protocols

The determination of the inhibitory activity of lascufloxacin against DNA gyrase and topoisomerase IV involves specific enzymatic assays. The following are detailed methodologies representative of those used in the characterization of fluoroquinolone antibiotics.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

a. Materials:

-

Purified DNA gyrase (subunits GyrA and GyrB)

-

Relaxed pBR322 plasmid DNA

-

ATP solution

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

-

Lascufloxacin and comparator compounds at various concentrations

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

Gel documentation system

b. Protocol:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound (lascufloxacin).

-

Add a defined unit of DNA gyrase to each reaction mixture. One unit is typically defined as the amount of enzyme required to supercoil 50% of the relaxed plasmid DNA under standard conditions.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane using a gel documentation system.

-

Calculate the percentage of inhibition for each drug concentration relative to a drug-free control.

-

Determine the IC50 value, the concentration of the drug that inhibits 50% of the DNA gyrase supercoiling activity, by plotting the percentage of inhibition against the drug concentration.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

a. Materials:

-

Purified topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA)

-

ATP solution

-

Assay buffer (similar to the DNA gyrase assay buffer)

-

Lascufloxacin and comparator compounds at various concentrations

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

Gel documentation system

b. Protocol:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound (lascufloxacin).

-

Add a defined unit of topoisomerase IV to each reaction mixture. One unit is typically defined as the amount of enzyme required to fully decatenate the kDNA under standard conditions.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions with a stop solution.

-

Analyze the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network will remain in the well.

-

Stain the gel and visualize the DNA bands.

-

Quantify the amount of decatenated DNA.

-

Calculate the percentage of inhibition for each drug concentration.

-

Determine the IC50 value, the concentration of the drug that inhibits 50% of the topoisomerase IV decatenation activity.

Visualizing the Core Mechanisms and Workflows

Signaling Pathway of Fluoroquinolone Action

The following diagram illustrates the general mechanism by which fluoroquinolones, including lascufloxacin, inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 value of an inhibitor against a target enzyme.

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

Lascufloxacin's potent and balanced dual-targeting of DNA gyrase and topoisomerase IV represents a significant advancement in fluoroquinolone development. This mechanism not only confers broad-spectrum bactericidal activity but also presents a higher barrier to the emergence of resistance. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of novel antimicrobial agents. Further structural studies on the precise binding interactions of lascufloxacin with its target enzymes will undoubtedly provide even greater insight into its potent activity and inform the design of future generations of antibiotics.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. graphviz.org [graphviz.org]

- 3. youtube.com [youtube.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. sketchviz.com [sketchviz.com]

- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis of Lascufloxacin from starting materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin is a novel fluoroquinolone antibiotic developed by Kyorin Pharmaceuticals for the treatment of respiratory tract infections.[1] Its complex molecular architecture, featuring a chiral syn-disubstituted fluoropyrrolidine moiety appended to a fluoroquinolone core, necessitates a sophisticated and stereocontrolled synthetic strategy. This guide provides an in-depth overview of the chemical synthesis of Lascufloxacin, detailing the preparation of key fragments from commercially available starting materials and their subsequent coupling. The methodologies and data presented are based on established process-scale synthetic approaches.

Retrosynthetic Analysis

The synthetic strategy for Lascufloxacin is predicated on a convergent approach, dissecting the molecule into two key building blocks: the fluoroquinolone core and the fluoropyrrolidine side chain. This disconnection simplifies the complex target into more manageable synthetic targets.

Caption: Retrosynthetic analysis of Lascufloxacin.

Synthesis of the Fluoropyrrolidine Fragment

The synthesis of the chiral (3R,4S)-N-cyclopropyl-4-fluoropyrrolidin-3-yl)methanamine fragment commences with a commercially available amino ester. The key steps involve the stereoselective formation of the trans-pyrrolidine ring and a stereoinvertive fluorination.

Experimental Protocols

Step 1: Cbz Protection of the Starting Amino Ester

To a solution of the starting amino ester in a suitable solvent such as dichloromethane, benzyl chloroformate (Cbz-Cl) is added dropwise at 0 °C in the presence of a base like triethylamine. The reaction is stirred for 2-4 hours, after which it is quenched with water and the organic layer is separated, dried, and concentrated to yield the Cbz-protected amino ester.

Step 2: Claisen Condensation

The Cbz-protected amino ester undergoes an intramolecular Claisen condensation to form the corresponding pyrrolidone. This reaction is typically carried out in the presence of a strong base like sodium ethoxide in ethanol at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized and the product is extracted.

Step 3: Asymmetric Hydrogenation

The pyrrolidone is subjected to asymmetric hydrogenation to establish the desired trans stereochemistry. A ruthenium catalyst with (S)-BINAP as the chiral ligand is employed under a hydrogen atmosphere. The reaction is typically run in methanol at elevated pressure and temperature until complete conversion.

Step 4: Saponification and Amide Coupling

The ester is saponified using a base such as lithium hydroxide to yield the corresponding carboxylic acid. This acid is then coupled with cyclopropylamine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) to form the crystalline amide.

Step 5: Reduction of the Amide

The amide is reduced to the corresponding amine using a reducing agent such as borane in tetrahydrofuran (THF). The reaction is typically performed at room temperature and quenched by the addition of methanol. The product is isolated as its hydrochloride salt.

Step 6: Fluorination with Inversion of Stereochemistry

Following a benzyl protection of the secondary amine, the crucial fluorination step is carried out. The hydroxyl group of the pyrrolidine is treated with perfluoro-1-octanesulfonyl fluoride (POSF) in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds with inversion of stereochemistry to afford the desired syn-fluoropyrrolidine derivative.

Step 7: Deprotection

Finally, the benzyl and Cbz protecting groups are removed via hydrogenation to yield the target fluoropyrrolidine fragment, which is isolated as a crystalline solid.

Quantitative Data

| Step | Reaction | Reagents | Yield (%) |

| 1 & 2 | Cbz Protection & Claisen | Cbz-Cl, NaOEt | 75 |

| 3, 4 & 5 | Hydrogenation, Saponification & Coupling | Ru/(S)-BINAP, LiOH, EDC/HOBt, Cyclopropylamine | 60 (over 3 steps) |

| 6 & 7 | Fluorination & Deprotection | POSF/DBU, H2/Pd | ~50-60 (estimated) |

Synthesis of the Fluoroquinolone Core

The fluoroquinolone core is constructed from a commercially available aryl oxopropanoate (acetoacetate) building block. A key feature of this synthesis is the formation of a borate complex to enhance solubility and reactivity for the subsequent coupling reaction.

Experimental Protocols

Step 1: Condensation with Triethyl Orthoformate

The starting acetoacetate is condensed with triethyl orthoformate in the presence of acetic anhydride and a mild base such as potassium carbonate. This reaction forms the corresponding ethoxymethylene product.

Step 2: Quinolone Core Formation

The ethoxymethylene intermediate is then treated with 2-fluoroethylamine hydrochloride to construct the quinolone core of the molecule. This cyclization reaction is typically carried out in a suitable solvent at elevated temperature.

Step 3: Formation of the Borate Complex

The ethyl ester of the quinolone core is converted to a more reactive borate complex. This is achieved by treating the quinolone with boric acid and acetic anhydride. This transformation has been shown to improve the solubility and reactivity of the intermediate for the final coupling step. The resulting bis(acetato-O)-[6,7-difluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylato-O3,O4]boron is isolated as a stable crystalline solid.

Quantitative Data

| Step | Reaction | Reagents | Yield (%) |

| 1-3 | Core Synthesis & Borate Formation | Triethyl orthoformate, 2-fluoroethylamine HCl, Boric acid, Acetic anhydride | 90.4 |

Final Assembly: SNAr Coupling

The final step in the synthesis of Lascufloxacin is the coupling of the fluoropyrrolidine fragment with the fluoroquinolone core via a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol

The borate complex of the fluoroquinolone core and the synthesized fluoropyrrolidine fragment are dissolved in a suitable polar aprotic solvent, such as DMSO or NMP. A base, such as triethylamine or diisopropylethylamine, is added to facilitate the reaction. The mixture is heated to promote the substitution of the aryl fluoride at the C7 position of the quinolone core by the secondary amine of the fluoropyrrolidine. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is worked up by pouring it into water, and the crude Lascufloxacin is collected by filtration. The final product is then purified by recrystallization.

Synthetic Workflow

The overall synthetic route for Lascufloxacin is summarized in the following workflow diagram.

Caption: Overall synthetic workflow for Lascufloxacin.

Conclusion

The synthesis of Lascufloxacin is a testament to modern synthetic organic chemistry, employing a convergent strategy that relies on stereocontrolled transformations and the strategic use of activating groups. The detailed protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals involved in the development of complex pharmaceutical agents. The successful scale-up of this synthesis by Kyorin Pharmaceuticals underscores the robustness and efficiency of the described chemical route.

References

In Vitro Antibacterial Spectrum of Lascufloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin (trade name Lasvic) is a novel 8-methoxy fluoroquinolone antibacterial agent developed in Japan. Approved for clinical use in Japan since 2019, it is indicated for the treatment of community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections.[1] Lascufloxacin exhibits a broad spectrum of in vitro activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[2][3] A key characteristic of Lascufloxacin is its potent activity against respiratory pathogens, including strains resistant to other fluoroquinolones.[2][4]

Mechanism of Action

Like other fluoroquinolones, Lascufloxacin's mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication, transcription, and repair.[5] Specifically, it targets DNA gyrase and topoisomerase IV.[5][6] By binding to these enzymes, Lascufloxacin induces double-stranded breaks in the bacterial DNA, which inhibits cell division and ultimately leads to bacterial cell death.[5] A distinguishing feature of Lascufloxacin is that it inhibits both DNA gyrase and topoisomerase IV to a similar degree, a balanced activity that is anticipated to minimize the development of resistant bacteria.[6][7] Enzymatic analysis has shown that Lascufloxacin maintains potent inhibitory activity against both wild-type and mutated forms of these target enzymes.[8][2]

In Vitro Antibacterial Spectrum

Lascufloxacin has demonstrated a broad and potent spectrum of activity against a wide range of clinically relevant pathogens. It is particularly active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2][9] Its activity extends to Gram-negative bacteria, atypical pathogens, and various anaerobic species.[8][10]

Data Summary Tables

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Lascufloxacin against various bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity against Gram-Positive Aerobes

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (MSSA) (30) | ≤0.008 - 0.015 | 0.015 | 0.015 | [9] |

| Staphylococcus aureus (MRSA) (100) | 0.03 - 2 | 0.5 | 2 | [9] |

| Staphylococcus epidermidis | ||||

| Streptococcus pneumoniae (PSSP) | 0.06 | [9] | ||

| Streptococcus pneumoniae (PISP) | 0.06 | [9] | ||

| Streptococcus pneumoniae (PRSP) | 0.06 | [9] | ||

| Streptococcus pyogenes | ≤0.008 | [9] | ||

| Streptococcus agalactiae | 0.015 | [9] |

| Enterococcus faecalis | | | 0.25 |[9] |

Table 2: In Vitro Activity against Gram-Negative Aerobes

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Haemophilus influenzae (BLNAS) | 0.06 | [8] | ||

| Haemophilus influenzae (BLNAR) | 0.06 | [8] | ||

| Moraxella catarrhalis | 0.06 | [8] | ||

| Klebsiella pneumoniae | 0.25 | [8] | ||

| Enterobacter spp. | 0.25 | [8] | ||

| Acinetobacter spp. | 0.5 | [8] |

| Escherichia coli | | | 0.12 |[9] |

Table 3: In Vitro Activity against Anaerobic Bacteria

| Organism (No. of Isolates) | MIC Range (µg/mL) | Reference |

|---|---|---|

| Porphyromonas spp. (44) | ≤0.015 - 4 | [11] |

| Prevotella spp. (45) | 0.125 - 4 | [11] |

| Fusobacterium spp. (25) | 0.06 - 0.5 | [11] |

| Parvimonas micra (25) | 0.25 - 16 | [11] |

| Gram-positive anaerobic cocci (25) | ≤0.015 - 2 | [11] |

| Veillonella spp. (17) | ≤0.015 - 16 |[11] |

Table 4: In Vitro Activity against Atypical Bacteria

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|

| Mycoplasma pneumoniae | | 0.12 | 0.25 |[9] |

Experimental Protocols: MIC Determination

The in vitro antibacterial activity of Lascufloxacin is primarily determined by measuring its Minimum Inhibitory Concentration (MIC). The standard methods employed are the broth microdilution and agar dilution techniques, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution Method

This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.[12][13]

-

Preparation of Antimicrobial Solutions : A stock solution of Lascufloxacin is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to create a range of concentrations.[12][14] These dilutions are typically performed in 96-well microtiter plates.

-

Inoculum Preparation : A standardized inoculum of the test bacterium is prepared. Bacterial colonies from a fresh agar plate are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[13][14]

-

Inoculation and Incubation : Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.[12] The plates are then incubated, typically at 35-37°C for 16-24 hours.[14][15]

-

MIC Determination : After incubation, the plates are examined for visible bacterial growth (turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of Lascufloxacin that completely inhibits the visible growth of the organism.[16]

Agar Dilution Method

The agar dilution method is an alternative standard procedure, particularly recommended for certain fastidious organisms or specific antibiotics.[13]

-

Plate Preparation : A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different, specific concentration of Lascufloxacin.

-

Inoculum Preparation : The bacterial inoculum is prepared similarly to the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculation : A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, allowing multiple strains to be tested on a single plate.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

-

MIC Determination : The MIC is determined as the lowest concentration of Lascufloxacin that prevents the visible growth of the bacteria on the agar surface.

Conclusion

Lascufloxacin demonstrates a potent and broad-spectrum in vitro antibacterial profile. Its high activity against key Gram-positive pathogens, including resistant phenotypes, as well as Gram-negative, anaerobic, and atypical bacteria, establishes it as a promising agent for the treatment of various bacterial infections, particularly those of the respiratory tract.[8][4] Its balanced dual-targeting mechanism of action suggests a lower potential for the development of resistance.[7] The standardized methodologies for MIC determination provide a reliable and reproducible framework for evaluating its efficacy against clinical isolates.

References

- 1. Lascufloxacin - Kyorin Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Lascufloxacin Hydrochloride used for? [synapse.patsnap.com]

- 6. Evaluation of efficacy and safety of lascufloxacin for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of Intravenous-to-Oral Lascufloxacin Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro activity of lascufloxacin, a novel fluoroquinolone antibacterial agent, against various clinical isolates of anaerobes and Streptococcus anginosus group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activities and spectrum of lascufloxacin(KRP-AM1977)against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. mdpi.com [mdpi.com]

- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

Preclinical Pharmacokinetics of Lascufloxacin: A Technical Guide for Researchers

Introduction

Lascufloxacin (formerly AM-1977) is a novel 8-methoxy fluoroquinolone antibiotic developed for the treatment of community-acquired pneumonia and other respiratory and otorhinolaryngological infections.[1][2] Approved for clinical use in Japan, it exhibits a potent and broad spectrum of activity against common respiratory pathogens, including drug-resistant strains of Streptococcus pneumoniae.[1][2] A key feature of Lascufloxacin is its exceptional distribution into lung tissues, which allows for potent therapeutic effects at relatively low systemic doses.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of Lascufloxacin in animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME), and details the experimental methodologies employed in these assessments.

Pharmacokinetic and Pharmacodynamic Profile

Preclinical studies, primarily in murine models, have been crucial in establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets for Lascufloxacin, informing the dosage regimens used in clinical trials. These studies have demonstrated favorable pharmacokinetic properties, including high bioavailability and remarkable penetration into the target tissues of the respiratory system.[3]

Absorption

Following oral administration, Lascufloxacin is rapidly and well-absorbed. Human Phase I studies, which were informed by preclinical data, show complete gastrointestinal absorption.[5] While specific bioavailability percentages in animal models are not detailed in the available literature, the high bioavailability observed in humans (96%) suggests efficient absorption across species.[6]

Distribution

A defining characteristic of Lascufloxacin is its extensive distribution to the site of infection, particularly the lungs.

-

Pulmonary Distribution: Studies show that Lascufloxacin concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM) are significantly higher than in plasma.[3][4] This high pulmonary distribution is a major contributor to its clinical efficacy in treating respiratory infections.[6][7] The mechanism behind this high concentration is believed to involve two key processes:

-

Binding to Pulmonary Surfactant: In vitro studies have shown that Lascufloxacin preferentially binds to phosphatidylserine (PhS), a major component of pulmonary surfactant. This binding is significantly greater than that of other quinolones and is considered a major driver of its high accumulation in the ELF.[6][8][9]

-

Transporter-Mediated Efflux: Lascufloxacin has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[6][8][9] These transporters are expressed in the pulmonary epithelium and may play a role in its movement into the lung compartment.[6][8]

-

The diagram below illustrates the key mechanisms contributing to the high pulmonary distribution of Lascufloxacin.

Metabolism and Excretion

Specific data on the metabolic pathways and excretion routes of Lascufloxacin in preclinical animal models are limited in the reviewed literature. Generally, fluoroquinolones are eliminated through a combination of renal (urine) and hepatic (bile) pathways, with the predominant route varying between specific compounds and species.[10] For many fluoroquinolones, excretion can involve both the parent drug and its metabolites, such as glucuronide conjugates.[10] Further studies are needed to fully characterize the metabolic fate and primary excretion routes of Lascufloxacin in common preclinical species like rats and dogs.

Quantitative Pharmacokinetic Data

The most detailed preclinical data available comes from a mouse thigh infection model, which was used to establish the PK/PD targets necessary for efficacy against S. pneumoniae.

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for Lascufloxacin against S. pneumoniae in a Mouse Thigh Infection Model

| PK/PD Index | Bacteriostasis | 1-log CFU kill | 2-log CFU kill |

|---|---|---|---|

| fAUC/MIC Ratio | 10 | 16 | 28 |

Data derived from a preclinical pharmacodynamic study.[5]

For broader context, the following tables summarize the detailed pharmacokinetic parameters of Lascufloxacin from human studies, which preclinical models aim to simulate.

Table 2: Single-Dose Pharmacokinetic Parameters of Lascufloxacin (75 mg, oral) in Healthy Humans

| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |

|---|---|---|---|

| Cmax (µg/mL) | 0.576 | 12.3 | 21.8 |

| Tmax (h) | 1.0 | 1.0 | 6.0 |

| AUC₀₋₂₄ (µg·h/mL) | 7.67 | 123 | 325 |

Source: Data from a study in healthy adult volunteers.[5][11]

Table 3: Pulmonary Penetration Ratios of Lascufloxacin (75 mg, oral) in Healthy Humans

| Parameter Ratio | ELF / Free Plasma | AM / Free Plasma |

|---|---|---|

| Cmax Ratio | 82.1 | 146 |

| AUC₀₋₂₄ Ratio | 61.7 | 163 |

Calculated based on 74% plasma protein binding.[5]

Experimental Protocols

Standard methodologies are employed to characterize the pharmacokinetic profile of antibiotics like Lascufloxacin in preclinical animal models. The general workflow involves drug administration, serial sampling, and bioanalysis.

Animal Models and Dosing

-

Species: Rodent models, particularly mice and rats, are commonly used in early-stage pharmacokinetic and efficacy studies.[12][13]

-

Administration: For oral compounds, administration is typically performed via oral gavage to ensure accurate dosing.[14] Intravenous administration is also used to determine absolute bioavailability and key clearance parameters.[14] In a murine model emulating human exposure, a Lascufloxacin dosage of 43 mg/kg was used.[3]

Sample Collection

-

Blood/Plasma: Serial blood samples are collected at predetermined time points post-dosing. For small animals like mice, this often involves destructive sampling, where groups of animals are euthanized at each time point.[15] For larger animals (rats, dogs), serial sampling from a single animal is possible via cannulation.[14] Plasma is separated by centrifugation for analysis.[5]

-

Tissues: For distribution studies, animals are euthanized, and tissues of interest (e.g., lung, liver, kidney) are harvested, homogenized, and processed to extract the drug.

-

Excreta: To study excretion pathways, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 24-48 hours).

The diagram below outlines a typical experimental workflow for a preclinical pharmacokinetic study.

Bioanalytical Method

-

Quantification: The concentration of Lascufloxacin in biological matrices (plasma, tissue homogenates) is typically determined using a validated bioanalytical method. The standard technique for this is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[16]

-

Sample Preparation: Prior to analysis, samples undergo a preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances and isolate the drug analyte.[16][17]

The overall ADME pathway for an orally administered drug like Lascufloxacin is summarized in the following diagram.

Conclusion

The preclinical pharmacokinetic data for Lascufloxacin, primarily from murine models, highlight its suitability as a once-daily oral antibiotic for respiratory infections. Its profile is defined by efficient absorption and, most notably, an exceptional ability to penetrate lung tissues, achieving high concentrations in ELF and AM. This is largely attributed to its unique binding affinity for pulmonary surfactant components. While detailed metabolic and excretion data in various animal species are not extensively published, the established PK/PD relationships have successfully guided the development and clinical application of this potent fluoroquinolone. Further research into its comparative metabolism and disposition in standard preclinical species would provide a more complete understanding for toxicological assessment and interspecies scaling.

References

- 1. Lascufloxacin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effectiveness of Drip Infusion of Lascufloxacin, a Novel Fluoroquinolone Antibiotic, for Patients with Pneumonia Including Chronic Lung Disease Exacerbations and Lung Abscesses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrapulmonary Pharmacokinetics of Lascufloxacin in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Mechanistic Study of the Distribution of Lascufloxacin into Epithelial Lining Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Mechanistic Study of the Distribution of Lascufloxacin into Epithelial Lining Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biliary excretion and pharmacokinetics of several fluoroquinolones after intravenous injection in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental design and efficient parameter estimation in preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Lascufloxacin and Its Analogs: A Technical Guide

Introduction

Lascufloxacin, marketed as Lasvic®, is a novel, late-generation fluoroquinolone antibiotic developed for the treatment of community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections.[1] As a member of the 8-methoxy fluoroquinolone class, Lascufloxacin exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including strains resistant to other quinolones.[2][3] Its potent bactericidal effect stems from the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism is crucial for its enhanced antibacterial activity and a lower propensity for the development of resistance.[4][5]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lascufloxacin and its analogs. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular features that contribute to its efficacy, alongside the experimental protocols used for its evaluation.

Core Principles of Fluoroquinolone SAR

The antibacterial potency of the fluoroquinolone class is dictated by the substituents at various positions of its core bicyclic structure, the 4-quinolone ring. Understanding these general SAR principles provides a foundation for appreciating the specific innovations of Lascufloxacin.

-

N1 Position: The substituent at the N1 position influences antibacterial potency and pharmacokinetic properties. Small alkyl groups, such as the ethyl or cyclopropyl groups found in many fluoroquinolones, are generally favorable. Lascufloxacin features a 2-fluoroethyl group at this position.[6]

-

C3-C4 Carboxylic Acid and Ketone: The carboxylic acid at C3 and the ketone at C4 are essential for activity.[7] These groups are critical for binding to the DNA-enzyme complex, and modifications here typically lead to a loss of antibacterial potency.

-

C6 Position: A fluorine atom at the C6 position, a defining feature of fluoroquinolones, dramatically increases antibacterial activity by enhancing the inhibition of DNA gyrase.[7][8]

-

C7 Position: The substituent at the C7 position is a primary determinant of the antibacterial spectrum, potency, and safety profile.[9] Bulky heterocyclic amines, such as piperazinyl or pyrrolidinyl groups, are common. This position significantly influences activity against Gram-negative bacteria and atypical pathogens. The unique (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl moiety of Lascufloxacin is a key contributor to its enhanced activity.[6]

-

C8 Position: Modifications at the C8 position can enhance activity against Gram-positive and anaerobic bacteria and reduce the likelihood of resistance. The methoxy group at C8 in Lascufloxacin is a critical feature that distinguishes it from many earlier fluoroquinolones and contributes to its potent activity against Gram-positive pathogens.[6]

The Unique Chemical Architecture of Lascufloxacin

Lascufloxacin's molecular structure incorporates several key modifications that optimize its antibacterial profile. The IUPAC name is 7-[(3S,4S)-3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid.[1]

Its structure is characterized by:

-

An 8-methoxy group , which enhances its activity against Gram-positive bacteria and helps to mitigate certain resistance mechanisms.

-

A novel (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine side chain at the C7 position. This complex substituent is crucial for its potent, broad-spectrum activity and its balanced inhibition of both DNA gyrase and topoisomerase IV.[6]

These features collectively contribute to Lascufloxacin's high potency, particularly against challenging pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Analysis of Antibacterial Activity

The efficacy of Lascufloxacin and its comparator agents is quantified by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of bacteria and the 50% inhibitory concentration (IC50) against target enzymes.

In Vitro Antibacterial Activity (MIC)

The following table summarizes the in vitro activity of Lascufloxacin compared to other fluoroquinolones against a range of clinical isolates. The data is presented as MIC₅₀ and MIC₉₀ values (in µg/mL), which represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.

| Bacterial Species | No. of Strains | Lascufloxacin (MIC₉₀) | Levofloxacin (MIC₉₀) | Garenoxacin (MIC₉₀) | Ciprofloxacin (MIC₉₀) |

| Gram-Positive | |||||

| S. aureus (MSSA) | 50 | 0.03 | 0.5 | 0.12 | 0.5 |

| S. aureus (MRSA) | 50 | 2 | >64 | >64 | >64 |

| S. epidermidis | 50 | 0.5 | 32 | 16 | 32 |

| E. faecalis | 50 | 0.5 | 8 | 4 | 4 |

| S. pneumoniae (PS-SP) | 50 | 0.06 | 1 | 0.25 | 1 |

| S. pneumoniae (PR-SP) | 50 | 0.06 | 1 | 0.25 | 1 |

| S. pyogenes | 50 | 0.06 | 1 | 0.25 | 0.5 |

| Gram-Negative | |||||

| M. catarrhalis | 50 | 0.06 | 0.12 | 0.06 | 0.06 |

| H. influenzae | 50 | 0.06 | 0.06 | 0.03 | 0.03 |

| E. coli | 50 | 2 | 32 | 8 | 4 |

| K. pneumoniae | 50 | 1 | 4 | 2 | 2 |

| P. aeruginosa | 50 | 4 | 16 | 32 | 8 |

Data compiled from Kishii et al., Antimicrobial Agents and Chemotherapy, 2017.[2]

Enzyme Inhibitory Activity (IC₅₀)

Lascufloxacin demonstrates potent and balanced inhibitory activity against both wild-type and quinolone-resistant (QR) DNA gyrase and topoisomerase IV from S. aureus.

| Target Enzyme | Drug | IC₅₀ (µg/mL) | IC₅₀ Ratio (QR/Wild-type) |

| Wild-type DNA gyrase | Lascufloxacin | 0.49 | - |

| Levofloxacin | 3.2 | - | |

| Garenoxacin | 1.1 | - | |

| Ciprofloxacin | 1.7 | - | |

| QR DNA gyrase | Lascufloxacin | 1.8 | 3.7 |

| Levofloxacin | 22 | 6.9 | |

| Garenoxacin | 14 | 13 | |

| Ciprofloxacin | 22 | 13 | |

| Wild-type Topoisomerase IV | Lascufloxacin | 0.44 | - |

| Levofloxacin | 1.4 | - | |

| Garenoxacin | 0.45 | - | |

| Ciprofloxacin | 1.1 | - | |

| QR Topoisomerase IV | Lascufloxacin | 0.59 | 1.3 |

| Levofloxacin | 18 | 13 | |

| Garenoxacin | 5.5 | 12 | |

| Ciprofloxacin | 11 | 10 |

Data compiled from Kishii et al., Antimicrobial Agents and Chemotherapy, 2017.[2] The lower IC₅₀ ratios for Lascufloxacin indicate that it retains significantly more activity against mutant enzymes compared to other fluoroquinolones.

Experimental Protocols

The quantitative data presented above are derived from standardized laboratory procedures. Below are detailed methodologies for the key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of Lascufloxacin and its analogs is determined using the broth microdilution or agar dilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Procedure (Broth Microdilution):

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Drug Dilution: The antimicrobial agents are prepared in a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: A 96-well microtiter plate is prepared with the serially diluted drugs. Each well is then inoculated with the prepared bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the drug at which there is no visible growth (turbidity) in the well. A quality control strain, such as S. aureus ATCC 29213, is included to ensure the accuracy of the results.[10]

-

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity against the target enzymes is assessed using supercoiling (for DNA gyrase) and decatenation (for topoisomerase IV) assays.

-

Objective: To measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC₅₀).

-

DNA Gyrase Supercoiling Assay Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/mL BSA), 1 mM ATP, relaxed pBR322 plasmid DNA as the substrate, and the purified DNA gyrase enzyme.[11][12]

-

Inhibitor Addition: Varying concentrations of the fluoroquinolone inhibitor (e.g., Lascufloxacin) are added to the reaction mixtures.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for approximately 30-60 minutes to allow for the supercoiling of the plasmid DNA.[12]

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a detergent (e.g., Sarkosyl) and a loading dye.[12]

-

Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel containing ethidium bromide. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Quantification: The gel is visualized under UV light, and the intensity of the DNA bands is quantified using densitometry. The IC₅₀ value is calculated as the drug concentration that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.[5][13][14]

-

-

Topoisomerase IV Decatenation Assay Protocol:

-

Reaction Mixture: The assay is similar to the gyrase assay, but the substrate is kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The buffer composition may vary slightly.[11]

-

Enzyme Activity: Topoisomerase IV decatenates the kDNA network into individual minicircles.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The large kDNA network remains in the well, while the decatenated minicircles migrate into the gel. The IC₅₀ is the concentration of the drug that inhibits the release of minicircles by 50%.[5][13][14]

-

Visualizing Mechanisms and Workflows

Graphviz diagrams are used to illustrate key biological pathways and experimental processes related to Lascufloxacin.

Mechanism of Action

Caption: Mechanism of action of Lascufloxacin via dual inhibition of bacterial topoisomerases.

Development of Quinolone Resistance

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and Safety of Intravenous-to-Oral Lascufloxacin Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis method of Lascufloxacin hydrochloride_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time PCR Assay for Detection of Fluoroquinolone Resistance Associated with grlA Mutations in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. topogen.com [topogen.com]

- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Lascufloxacin's Activity Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of lascufloxacin, a novel fluoroquinolone, against a wide spectrum of anaerobic bacteria. The document details its mechanism of action, presents quantitative antimicrobial susceptibility data, and outlines the standardized experimental protocols for its evaluation.

Introduction

Lascufloxacin is a novel 8-methoxy fluoroquinolone antibacterial agent that has demonstrated potent and broad-spectrum activity against various pathogens, including clinically significant anaerobic bacteria.[1] Anaerobic bacteria are a major cause of a variety of infections, including intra-abdominal infections, respiratory tract infections, and head and neck infections.[2] The emergence of resistance to commonly used anti-anaerobic agents necessitates the development and evaluation of new therapeutic options. Lascufloxacin's unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, suggests a potential role in overcoming existing resistance mechanisms.[3][4] This guide synthesizes the current knowledge on lascufloxacin's efficacy against this important class of microorganisms.

Mechanism of Action

Lascufloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, lascufloxacin traps the enzymes and leads to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The dual-targeting nature of lascufloxacin is significant as it may reduce the likelihood of resistance development compared to fluoroquinolones that predominantly target only one of the two enzymes.[3]

Figure 1: Dual inhibition mechanism of Lascufloxacin.

Quantitative In Vitro Activity

The in vitro potency of lascufloxacin has been evaluated against a diverse range of anaerobic clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of its activity.

Table 1: In Vitro Activity of Lascufloxacin and Comparator Agents Against Gram-Positive Anaerobic Bacteria

| Bacterial Species (n) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Clostridium difficile (49) | Lascufloxacin | 0.06 to 16 | - | 2 |

| Levofloxacin | 0.5 to >64 | - | >64 | |

| Garenoxacin | 0.25 to 32 | - | 32 | |

| Meropenem | 0.06 to 2 | - | 2 | |

| Piperacillin/tazobactam | 0.12/4 to 16/4 | - | 16/4 | |

| Metronidazole | 0.03 to >64 | - | 1 | |

| Parvimonas micra (25) | Lascufloxacin | 0.25-16 | - | - |

| Other Gram-Positive Anaerobic Cocci (25) | Lascufloxacin | ≤0.015-2 | - | - |

Data sourced from Thakare R, et al. (2020) and Watanabe K, et al. (2021).[1][2]

Table 2: In Vitro Activity of Lascufloxacin Against Gram-Negative Anaerobic Bacteria

| Bacterial Species (n) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Bacteroides fragilis | Lascufloxacin | - | - | 4 |

| Bacteroides thetaiotaomicron | Lascufloxacin | - | - | 4 |

| Porphyromonas spp. (44) | Lascufloxacin | ≤0.015-4 | - | - |

| Prevotella spp. (45) | Lascufloxacin | 0.125-4 | - | - |

| Fusobacterium spp. (25) | Lascufloxacin | 0.06-0.5 | - | 1 |

| Veillonella spp. (17) | Lascufloxacin | ≤0.015-16 | - | 8 |

Data sourced from Thakare R, et al. (2020) and Watanabe K, et al. (2021).[1][2]

Table 3: In Vitro Activity of Lascufloxacin Against Other Relevant Anaerobic Species

| Bacterial Species (n) | MIC Range (μg/mL) |

| Leptotrichia spp. (7) | 2 |

Data sourced from Watanabe K, et al. (2021).[2]

Experimental Protocols

The determination of lascufloxacin's in vitro activity against anaerobic bacteria is performed using standardized methods, primarily the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for Anaerobic Bacteria

This method is considered the reference standard for antimicrobial susceptibility testing of anaerobes.

1. Media Preparation:

-

Medium: Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K₁, and 5 µg/mL hemin is the recommended medium.

-

Antimicrobial Stock Solution: Prepare a stock solution of lascufloxacin of known concentration in a suitable solvent.

-

Serial Dilutions: Prepare serial twofold dilutions of the lascufloxacin stock solution.

-

Agar Plate Preparation: Add a defined volume of each antimicrobial dilution to molten and cooled (approximately 50°C) Brucella agar. For each concentration, pour the agar into Petri dishes and allow them to solidify. A growth control plate containing no antimicrobial agent is also prepared.

2. Inoculum Preparation:

-

Bacterial Strains: Use pure, 24- to 72-hour cultures of the anaerobic test organisms grown on appropriate media.

-

Inoculum Suspension: Suspend colonies in a suitable broth (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

3. Inoculation:

-

Inoculator: A Steers-Foltz replicator is used to inoculate the prepared agar plates. This device delivers a standardized volume of each bacterial suspension (typically 1-2 µL), resulting in a final inoculum of approximately 10⁵ CFU per spot.

-

Procedure: Inoculate the surfaces of the agar plates, including the growth control plate, with the standardized bacterial suspensions.

4. Incubation:

-

Atmosphere: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system). The atmosphere should ideally consist of 80-90% N₂, 5-10% H₂, and 5-10% CO₂.

-

Temperature and Duration: Incubate at 35-37°C for 48 hours.

5. Interpretation of Results:

-

Reading: After incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of lascufloxacin that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.

-

Quality Control: Concurrently test reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741) to ensure the accuracy and reproducibility of the test.

Figure 2: Workflow for Anaerobic Susceptibility Testing.

Conclusion

Lascufloxacin demonstrates potent in vitro activity against a broad range of clinically relevant anaerobic bacteria, including species that are often resistant to other antimicrobial agents. Its dual-targeting mechanism of action is a promising feature for combating the development of resistance. The quantitative data presented in this guide, obtained through standardized methodologies, provide a solid foundation for further research and clinical evaluation of lascufloxacin in the treatment of anaerobic infections. Continued surveillance of its activity against contemporary clinical isolates is warranted to monitor its long-term efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activities and spectrum of lascufloxacin(KRP-AM1977)against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Intravenous-to-Oral Lascufloxacin Switch Therapy in Community-Onset Pneumonia: A Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy and safety of lascufloxacin for nursing and healthcare associated pneumonia: single-arm, open-label clinical trial: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Lascufloxacin Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lascufloxacin, a novel fluoroquinolone antibiotic, and detail the standardized protocols for determining its Minimum Inhibitory Concentration (MIC) against a variety of bacterial pathogens. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results.

Introduction to Lascufloxacin

Lascufloxacin is a fluoroquinolone antibacterial agent that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Approved in Japan for the treatment of respiratory and otorhinolaryngological infections, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This dual-targeting mechanism contributes to its potent bactericidal activity and may reduce the development of resistance.[4]

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, interferes with bacterial DNA synthesis. It forms a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzymes. This complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and ultimately, bacterial cell death.

Caption: Mechanism of action of Lascufloxacin.

In Vitro Activity of Lascufloxacin

Numerous studies have demonstrated the potent in vitro activity of Lascufloxacin against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Lascufloxacin against various Gram-positive and Gram-negative bacteria. The MIC90 represents the concentration at which 90% of the tested isolates were inhibited.

Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.015 | 0.015 |

| Staphylococcus aureus (MRSA) | 1 | 2 |

| Streptococcus pneumoniae | 0.03 | 0.06 |

| Streptococcus pyogenes | 0.015 | 0.03 |

| Enterococcus faecalis | 0.12 | 0.25 |

Data compiled from multiple sources.

Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | 0.03 | 0.06 |

| Moraxella catarrhalis | 0.03 | 0.06 |

| Escherichia coli | 0.06 | 0.5 |

| Klebsiella pneumoniae | 0.12 | 0.25 |

| Pseudomonas aeruginosa | 1 | 8 |

Data compiled from multiple sources.

Experimental Protocols for MIC Determination

The following protocols for broth microdilution and agar dilution methods are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is the most common method for determining the MIC of antimicrobial agents.

1. Preparation of Lascufloxacin Stock Solution:

-

Prepare a stock solution of Lascufloxacin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer).

-

Ensure the powder is fully dissolved. The stock solution can be stored at -70°C for up to 6 months.

2. Preparation of Microdilution Plates:

-

Aseptically dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Prepare serial two-fold dilutions of the Lascufloxacin stock solution in the microtiter plate to achieve final concentrations typically ranging from 0.008 to 16 µg/mL.

-

The final volume in each well after adding the bacterial inoculum will be 100 µL.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Within 15 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of Lascufloxacin that completely inhibits the visible growth of the organism.

Caption: Broth microdilution workflow.

Agar Dilution Method

The agar dilution method is a reference method for precise MIC determination and is particularly useful for testing multiple isolates simultaneously.

1. Preparation of Lascufloxacin-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the Lascufloxacin stock solution.

-

For each concentration, add 1 part of the Lascufloxacin dilution to 9 parts of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.

-

Mix well and pour the agar into sterile petri dishes to a depth of 3-4 mm.

-

Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.

2. Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

Dilute the standardized suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

3. Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the Lascufloxacin-containing and growth control plates.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of Lascufloxacin that prevents the growth of more than one colony or a fine film of growth.

Caption: Agar dilution workflow.

Quality Control

For accurate and reproducible MIC testing, it is essential to include quality control (QC) strains with known MIC values in each test run. While specific CLSI- or EUCAST-defined QC ranges for Lascufloxacin are not yet widely established, the following standard ATCC strains are recommended for monitoring the performance of the assay for fluoroquinolones:

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Staphylococcus aureus ATCC® 29213™

-

Enterococcus faecalis ATCC® 29212™

-

Streptococcus pneumoniae ATCC® 49619™

The observed MIC values for these QC strains should fall within the laboratory's established ranges for other fluoroquinolones. Any deviation may indicate issues with the antibiotic, media, inoculum, or testing procedure.

Conclusion

The protocols detailed in these application notes provide a standardized framework for determining the in vitro activity of Lascufloxacin. Adherence to these methodologies will ensure the generation of reliable and comparable MIC data, which is crucial for ongoing research, drug development, and the clinical application of this promising antibiotic. As Lascufloxacin sees wider use, it is anticipated that official interpretive breakpoints and quality control ranges will be established by regulatory bodies such as CLSI and EUCAST.

References

- 1. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

Application Notes and Protocols for Lascufloxacin Broth Microdilution Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin is a novel fluoroquinolone antibacterial agent demonstrating a broad spectrum of activity against various clinically significant pathogens. These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of lascufloxacin using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing. The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for research and drug development purposes.

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] By targeting both enzymes, lascufloxacin induces double-stranded breaks in the bacterial DNA, which ultimately leads to cell death.[1] This dual-targeting mechanism contributes to its potent bactericidal activity and may reduce the likelihood of resistance development.[1]

Caption: Mechanism of action of Lascufloxacin.

Quantitative Data Summary